1-(2,3-Dimethoxyphenyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea
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Overview
Description
1-(2,3-Dimethoxyphenyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes.
Medicine: Investigated for its potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry: Possible applications in the development of new materials or catalysts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethoxyphenyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea typically involves the following steps:
Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the propionyl group: The tetrahydroquinoline intermediate can be acylated using propionyl chloride in the presence of a base such as pyridine.
Coupling with the urea derivative: The final step involves coupling the 2,3-dimethoxyphenyl isocyanate with the propionylated tetrahydroquinoline to form the desired urea compound.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dimethoxyphenyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-Dimethoxyphenyl)-3-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)urea
- 1-(2,3-Dimethoxyphenyl)-3-(1-butyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea
Uniqueness
1-(2,3-Dimethoxyphenyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea may exhibit unique properties due to the specific substitution pattern on the tetrahydroquinoline ring and the presence of the propionyl group
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-4-19(25)24-12-6-7-14-10-11-15(13-17(14)24)22-21(26)23-16-8-5-9-18(27-2)20(16)28-3/h5,8-11,13H,4,6-7,12H2,1-3H3,(H2,22,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNDAPYQAFEQFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=C(C(=CC=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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